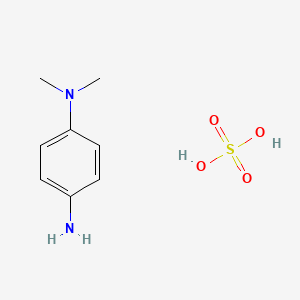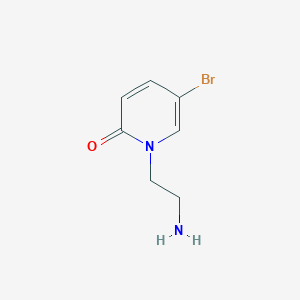
N,N-ジメチル-p-フェニレンジアミン硫酸塩
概要
説明
N,N-Dimethyl-p-phenylenediamine sulfate is a useful research compound. Its molecular formula is C8H14N2O4S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Dimethyl-p-phenylenediamine sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality N,N-Dimethyl-p-phenylenediamine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-p-phenylenediamine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
心保護における役割
N,N-ジメチル-p-フェニレンジアミン硫酸塩は、ラットの心臓における虚血前処置によって誘導される心保護における硫化水素(H2S)の役割を調査するために使用されてきました 。この研究は、心臓病に対する新しい治療戦略につながる可能性があります。
分光光度法による金(III)の定量
この化合物は、金チオマレイン酸ナトリウムやアウラノフィンなどの金含有医薬品中の金(III)の分光光度法による定量に使用されます 。この用途は、特に製薬業界における品質管理および医薬品開発プロセスにおいて重要です。
結腸組織のH2S産生の調査
N,N-ジメチル-p-フェニレンジアミン硫酸塩は、酢酸捕捉アッセイシステムを使用して結腸組織のH2S産生を調査するために使用されます 。この研究は、消化器系の健康と疾患におけるH2Sの役割に関する洞察を提供することができます。
染料製造における中間体
N,N-ジメチル-p-フェニレンジアミンは、主に染料を製造するための中間体として使用される芳香族アミンです 。この化合物から製造された染料は、繊維、プラスチック、印刷など、さまざまな産業で使用できます。
微量鉄(III)の検出
鉄(III)触媒の存在下におけるH2O2によるN,N-ジメチル-p-フェニレンジアミンの酸化反応は、微量鉄(III)の分光光度法による検出に使用されてきました 。この方法は、環境モニタリングや食品・飲料業界で使用できます。
分子化合物の調製
N,N-ジメチル-p-フェニレンジアミンは、テトラシアノ-p-キノジメタン(TCNQ)との分子化合物の調製に使用できます。これらの分子化合物の偏光吸収スペクトルが調査されました 。この研究は、ユニークな光学特性を持つ新しい材料の開発に貢献できます。
作用機序
Target of Action
N,N-Dimethyl-p-phenylenediamine sulfate (DMPPDA) is an aromatic amine that primarily targets hydrogen sulfide (H2S) in biological systems . It is also used in the spectrophotometric determination of gold (III) in gold-pharmaceuticals .
Mode of Action
DMPPDA interacts with its targets through oxidation reactions . For instance, in the presence of an iron (III) catalyst, DMPPDA undergoes an oxidation reaction with H2O2 . This reaction is used for the spectrophotometric detection of trace quantities of iron (III) .
Biochemical Pathways
The primary biochemical pathway affected by DMPPDA involves the oxidative coupling of the compound with H2S under acidic conditions . This reaction results in the formation of methylene blue, an intense blue-colored dye soluble in water . This pathway plays a crucial role in cardioprotection induced by ischemic preconditioning in rat heart .
Pharmacokinetics
Given its solubility in water , it can be inferred that the compound may have good bioavailability.
Result of Action
The interaction of DMPPDA with its targets leads to various molecular and cellular effects. For instance, the oxidation reaction of DMPPDA with H2S results in the formation of methylene blue . This reaction is used to investigate the role of H2S in cardioprotection induced by ischemic preconditioning in rat heart .
Action Environment
The action of DMPPDA can be influenced by various environmental factors. For instance, the oxidation reaction of DMPPDA with H2S requires acidic conditions . Therefore, the pH of the environment can significantly influence the efficacy of DMPPDA. Furthermore, the compound’s stability may be affected by factors such as temperature and pressure .
Safety and Hazards
将来の方向性
N,N-Dimethyl-p-phenylenediamine sulfate salt has been used to investigate the role of H2S in cardioprotection induced by ischemic preconditioning in rat heart, in spectrophotometric determination of gold (III) in gold-pharmaceuticals such as sodium aurothimaleate and auranofin, to investigate colonic tissue H2S production using the acetate trapping assay system . These applications suggest potential future directions for this compound in scientific research.
生化学分析
Biochemical Properties
N,N-Dimethyl-p-phenylenediamine sulfate plays a significant role in biochemical reactions, particularly in the detection of hydrogen sulfide (H₂S) and other sulfide compounds. It interacts with enzymes such as peroxidases, which catalyze the oxidation of N,N-Dimethyl-p-phenylenediamine sulfate to produce a colored compound that can be measured spectrophotometrically . This interaction is crucial for various biochemical assays, including those used to study oxidative stress and enzymatic activity.
Cellular Effects
N,N-Dimethyl-p-phenylenediamine sulfate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used to investigate the role of hydrogen sulfide in cardioprotection induced by ischemic preconditioning in rat hearts . The compound’s ability to interact with cellular components and influence metabolic pathways makes it a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of N,N-Dimethyl-p-phenylenediamine sulfate involves its oxidation by enzymes such as peroxidases. This oxidation process leads to the formation of a colored compound, which can be detected and measured. The compound’s interaction with enzymes and other biomolecules can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism . These molecular interactions are essential for understanding the compound’s role in various biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-p-phenylenediamine sulfate can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. It has been noted that N,N-Dimethyl-p-phenylenediamine sulfate is light-sensitive and hygroscopic, meaning it can degrade when exposed to light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-p-phenylenediamine sulfate vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as cardioprotection in rat hearts . At higher doses, it may exhibit toxic or adverse effects, including acute toxicity and respiratory system irritation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
N,N-Dimethyl-p-phenylenediamine sulfate is involved in various metabolic pathways, particularly those related to the detection and measurement of hydrogen sulfide. It interacts with enzymes such as peroxidases, which catalyze its oxidation . This interaction can affect metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes and enzyme activity.
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-p-phenylenediamine sulfate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of N,N-Dimethyl-p-phenylenediamine sulfate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, making it an important consideration in biochemical and cellular studies.
特性
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKPDKNLKRLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60160-75-0, 536-47-0, 99-98-9 (Parent) | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60160-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883430 | |
| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-73-4, 536-47-0 | |
| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-amino-N,N-dimethylaniline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X997IVP3JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary analytical application of N,N-Dimethyl-p-phenylenediamine sulfate mentioned in the research?
A1: N,N-Dimethyl-p-phenylenediamine sulfate is utilized as a reagent in a colorimetric assay to determine hydrogen sulfide (H2S) concentrations in serum samples []. This method relies on the reaction of sulfide with N,N-Dimethyl-p-phenylenediamine sulfate in the presence of an oxidizing agent (Fe3+) and hydrochloric acid. This reaction produces methylene blue, a compound with absorbance measurable at 670 nm using a spectrophotometer.
Q2: Is N,N-Dimethyl-p-phenylenediamine sulfate used in any other analytical techniques described in the research?
A2: Yes, N,N-Dimethyl-p-phenylenediamine sulfate is also employed in an in-gel staining procedure to detect the activity of a novel extracytoplasmic phenol oxidase (EpoA) in Streptomyces griseus [].
Q3: What is the significance of EpoA and how does N,N-Dimethyl-p-phenylenediamine sulfate contribute to its study?
A3: EpoA is associated with cellular development in Streptomyces griseus, and its activity appears to be linked to the stimulatory effect of copper on the organism’s differentiation []. The in-gel staining procedure using N,N-Dimethyl-p-phenylenediamine sulfate allows researchers to visualize and analyze EpoA activity under different conditions, providing insights into its role in Streptomyces griseus development.
Q4: The research mentions the determination of four N-substituted derivatives of p-Phenylenediamine in hair dyes using HPLC. Is N,N-Dimethyl-p-phenylenediamine sulfate one of the analyzed compounds?
A4: Yes, N,N-Dimethyl-p-phenylenediamine sulfate (DMPD) is one of the four N-substituted derivatives of p-Phenylenediamine analyzed in hair dyes using a High Performance Liquid Chromatography (HPLC) method []. The other compounds included are N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate (DHPD), N,N-diethyl-p-phenylenediamine sulfate (DEPD), and N-phenyl-p-phenylenediamine HCl (PPD).
Q5: Why is the analysis of these compounds in hair dyes important?
A5: Analyzing these compounds in hair dyes is crucial due to potential health concerns. Some of these compounds can cause allergic reactions or have other toxicological implications []. Therefore, developing accurate and reliable analytical methods like the HPLC technique described is essential for monitoring the concentration of these compounds in hair dye products and ensuring consumer safety.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)




![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)



